Sodium 17alpha-dihydroequilenin sulfate

HDL oxidation antioxidant cardiovascular protection

This sodium sulfate ester of 17α-dihydroequilenin is a critical reference compound for ANDA bioequivalence studies, USP monograph compliance, and CEE batch consistency verification. Unlike generic 17β-estradiol, its 17α-hydroxyl configuration and aromatic B-ring confer unique estrogen receptor pharmacology, 4-fold greater HDL oxidation inhibition, and neuroprotective efficacy. Essential for dissecting estrogen-mediated cardiovascular protection without proliferative liability. Ensure your analytical methods meet compendial standards with this high-purity reference standard. Contact us for pricing and availability.

Molecular Formula C18H19O5S . Na
Molecular Weight 370.4 g/mol
CAS No. 56086-66-9
Cat. No. B196231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 17alpha-dihydroequilenin sulfate
CAS56086-66-9
Synonyms(17α)-Estra-1,3,5,7,9-pentaene-3,17-diol 3-(Hydrogen Sulfate) Monosodium Salt;  17α-Dihydroequilenin Sodium Sulfate; 
Molecular FormulaC18H19O5S . Na
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17+,18-;/m0./s1
InChIKeyHBVSSZJQFZAJLK-RXQQAGQTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Sodium 17α-Dihydroequilenin Sulfate (CAS 56086-66-9): A Ring B Unsaturated Equine Estrogen for Differentiated Pharmacological Research


Sodium 17α-dihydroequilenin sulfate is the sodium sulfate ester of 17α-dihydroequilenin, a naturally occurring ring B unsaturated equine estrogen found as a concomitant component (sodium sulfate conjugate) in conjugated equine estrogen preparations such as Premarin® [1]. It belongs to a class of at least ten biologically active estrogens that include ring B saturated estrogens (estrone, 17β-estradiol, 17α-estradiol) and ring B unsaturated estrogens (equilin, equilenin, 17β-dihydroequilin, 17α-dihydroequilin, 17β-dihydroequilenin, 17α-dihydroequilenin, and Δ8-estrone) [2]. Unlike the classical estrogen 17β-estradiol, 17α-dihydroequilenin bears a 17α-hydroxyl configuration and an aromatic B-ring, structural features that profoundly alter its estrogen receptor interaction profile, metabolic fate, and tissue selectivity [3].

Why Sodium 17α-Dihydroequilenin Sulfate Cannot Be Substituted by Other Conjugated Equine Estrogen Components


Conjugated equine estrogen (CEE) preparations are complex mixtures of at least ten estrogen sulfates whose individual components exhibit markedly different estrogen receptor binding affinities, metabolic interconversion rates, and tissue-specific effects [1]. Critically, the 17α-dihydroequilenin component serves as both a direct-acting estrogen and a metabolic precursor that is partially formed in vivo from dosed 17α-dihydroequilin [2]. Generic CEE products have been shown to achieve significantly lower urinary excretion of 17α-dihydroequilenin compared to the innovator product, demonstrating bioinequivalence that cannot be predicted from compendial specifications alone [2]. Moreover, 17α-dihydroequilenin partitions into a distinct functional subclass—the Δ6–8 ring B unsaturated estrogens—that are up to 4-fold more potent than 17β-estradiol as inhibitors of HDL oxidation [3]. These combined pharmacokinetic and pharmacodynamic differences mean that substitution with a different ring B unsaturated estrogen, a generic CEE with altered composition, or reconstituted synthetic mixtures lacking this specific sulfate conjugate will produce a non-equivalent pharmacological profile [1][2].

Sodium 17α-Dihydroequilenin Sulfate: Quantitative Comparator-Based Differentiation Evidence


HDL Oxidation Inhibition: 17α-Dihydroequilenin Is 2.5- to 4-Fold More Potent Than 17β-Estradiol

17α-Dihydroequilenin, together with equilenin and 17β-dihydroequilenin, was identified as the most potent inhibitor of HDL oxidation among 11 equine estrogens tested, with the Δ6–8 ring B unsaturated subclass being 2.5- to 4-fold more potent than 17β-estradiol [1]. This represents a functional differentiation from the classical estrogen 17β-estradiol and from ring B saturated estrogens such as estrone, which exhibit substantially weaker antioxidant activity in the HDL oxidation model [1].

HDL oxidation antioxidant cardiovascular protection equine estrogen lipoprotein

Endothelium-Dependent Vasoconstriction Prevention in a Primate Atherosclerosis Model

In a 5-week study of atherosclerotic male and female rhesus macaques, 17α-dihydroequilenin sulfate administered orally at 1.25 mg/kg/day (males) and 0.3 mg/kg/day (ovariectomized females) prevented endothelium-dependent vasoconstriction compared to untreated controls (males: p < 0.05; ovariectomized females: p < 0.08) [1]. In the same study, 17α-dihydroequilenin increased plasma apolipoprotein A-1 concentrations (p < 0.05) and lowered fasting insulin concentrations (p < 0.05) in males without altering fasting glucose, while producing no trophic effects on uterus, endometrium, breast, prostate, or testis [1].

vasomotor function atherosclerosis rhesus macaque endothelium cardiovascular

Prevention of Ovariectomy-Induced Bone Loss After 5 Weeks of Oral Administration in Rats

17α-Dihydroequilenin administered orally for 5 weeks prevented bone loss in ovariectomized rats, an established model of postmenopausal osteoporosis [1]. This bone-sparing effect was demonstrated in a comparative pharmacology study that also investigated stereochemical requirements of the D-ring and C/D ring junction, confirming that the 17α-hydroxy configuration retains osteoprotective activity distinct from 17β-analogs [1]. The prevention of bone loss occurred in the same model system where the compound's lack of uterotrophic activity was noted, reinforcing its tissue-selective profile [1].

bone loss osteoporosis ovariectomized rat tissue-selective estrogen B-ring unsaturated

Estrogen Receptor Binding Affinity Rank Order: 17α-Dihydroequilenin Displays Lower ER Affinity Than 17β-Epimers and 17β-Estradiol

In competitive binding assays using [³H]17β-dihydroequilin as radioligand and human endometrial cytosol receptors, the relative binding affinity rank order was: 17β-dihydroequilin > 17β-estradiol > 17β-dihydroequilenin > estrone > equilin > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin [1]. Thus, 17α-dihydroequilenin (17α-Eqn) exhibited lower affinity than its 17β-epimer (17β-dihydroequilenin), the classical estrogen 17β-estradiol, and estrone, while exceeding only equilenin [1]. Despite this lower receptor affinity, all ring B unsaturated estrogens including 17α-dihydroequilenin bound with high affinity overall (Ka ≈ 10⁹ M⁻¹) and were functionally active in transcriptional assays [2].

estrogen receptor binding affinity ERα ERβ human endometrium rank order

Urinary Excretion as a Bioinequivalence Discriminator: Innovator vs. Generic Conjugated Estrogen Products

In a steady-state urinary excretion study comparing four conjugated estrogen tablet products in postmenopausal women, the urinary excretion of 17α-dihydroequilenin was significantly greater with the innovator's product (Premarin®) than with all three generic products tested [1]. This finding was reproducible across two separate studies, with similar statistically significant differences observed for 17α-dihydroequilin and 17α-estradiol, while all products met existing compendial specifications [1]. The data indicate that 17α-dihydroequilenin urinary concentration serves as a sensitive discriminator of product bioinequivalence arising from differences in composition or metabolism.

bioinequivalence urinary excretion conjugated estrogens generic vs. innovator quality control

Dissociation of Cardiovascular Benefit from Reproductive Tissue Proliferation: A Tissue-Selective Profile in Primates

In the rhesus macaque atherosclerosis model, 17α-dihydroequilenin sulfate at doses that prevented endothelium-dependent vasoconstriction and improved metabolic parameters (apoA-1 increase, insulin reduction) produced no trophic effects on uterus, endometrium, or mammary gland in females, and no effects on prostatic or testicular weight in males [1]. This contrasts with 17β-estradiol, which is a known potent uterotrophic agent [1]. The dissociation of cardiovascular benefit from reproductive tissue stimulation is further supported by data showing that 17α-dihydroequilenin increases hippocampal dendritic spine density in ovariectomized rats without being uterotrophic like estradiol [2].

tissue selectivity SERM-like uterotrophic cardiovascular primate model safety

Sodium 17α-Dihydroequilenin Sulfate: Evidence-Backed Research and Industrial Application Scenarios


Cardiovascular Estrogen Biology: Investigating HDL Oxidation and Vasomotor Function

17α-Dihydroequilenin sulfate is the preferred reference compound for studies investigating the dissociation between estrogenic antioxidant activity and classical ER-mediated gene transcription. Its 2.5- to 4-fold greater potency vs. 17β-estradiol in inhibiting HDL oxidation [1] and its demonstrated prevention of endothelium-dependent vasoconstriction in the primate atherosclerosis model [2] make it an essential positive control for screening novel cardiovascular-protective estrogens with reduced proliferative liability.

Tissue-Selective Estrogen (SERM) Discovery and Profiling

As a naturally occurring equine estrogen that prevents bone loss [3] and increases hippocampal dendritic spine density [4] without stimulating uterine, endometrial, mammary, or prostatic proliferation in primate models [2], 17α-dihydroequilenin sulfate serves as a benchmark comparator for profiling novel SERM candidates. Its established tissue-selectivity profile enables rank-ordering of lead compounds in ovariectomized rodent bone loss models and primate cardiovascular safety studies.

Bioequivalence Testing and Quality Control of Conjugated Estrogen Products

The urinary excretion of 17α-dihydroequilenin has been validated as a statistically significant discriminator between innovator and generic conjugated estrogen products [5]. Analytical reference standards of sodium 17α-dihydroequilenin sulfate are therefore essential for ANDA bioequivalence studies, USP monograph compliance testing, and batch-to-batch consistency verification in conjugated estrogen manufacturing, where compendial total estrogen content alone fails to predict product bioinequivalence [5].

Neuroprotection and Alzheimer's Disease Research

17α-Dihydroequilenin has demonstrated significant neuroprotective efficacy against glutamate-induced excitotoxicity in cultured basal forebrain neurons at concentrations commensurate with plasma levels achieved after a single 0.625 mg oral dose of CEE [6]. Combined with its ability to increase hippocampal dendritic spine density in ovariectomized rats [4] and its potent inhibition of HDL oxidation (a pathway implicated in neurodegenerative disease) [1], this compound is a critical tool for dissecting estrogen-mediated neuroprotection mechanisms relevant to Alzheimer's disease drug discovery.

Quote Request

Request a Quote for Sodium 17alpha-dihydroequilenin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.